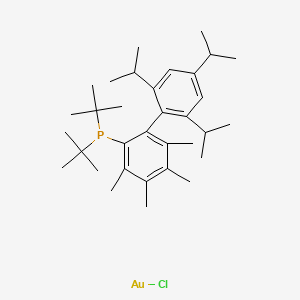
2,5-Dioxopyrrolidin-1-yl 3-(2-(benzyloxy)ethoxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dioxopyrrolidin-1-yl 3-(2-(benzyloxy)ethoxy)propanoate is a chemical compound with the empirical formula C16H19NO6 and a molecular weight of 321.33 g/mol . This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-(2-(benzyloxy)ethoxy)propanoate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with 3-(2-(benzyloxy)ethoxy)propanoic acid under specific conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 3-(2-(benzyloxy)ethoxy)propanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
2,5-Dioxopyrrolidin-1-yl 3-(2-(benzyloxy)ethoxy)propanoate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-(2-(benzyloxy)ethoxy)propanoate involves its interaction with specific molecular targets and pathways. The compound acts as a linker, facilitating the conjugation of different molecules. This property is particularly useful in the synthesis of antibody-drug conjugates, where it helps in attaching drugs to antibodies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2,5-Dioxopyrrolidin-1-yl 3-(2-(benzyloxy)ethoxy)propanoate include:
- 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)propanoate
- 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethoxy)propanoate
Uniqueness
What sets this compound apart is its specific structure that allows it to act as an effective linker in bioconjugation reactions. Its unique chemical properties make it highly valuable in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C16H19NO6 |
|---|---|
Poids moléculaire |
321.32 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-(2-phenylmethoxyethoxy)propanoate |
InChI |
InChI=1S/C16H19NO6/c18-14-6-7-15(19)17(14)23-16(20)8-9-21-10-11-22-12-13-4-2-1-3-5-13/h1-5H,6-12H2 |
Clé InChI |
JYTNQRCNOSJBKR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12052596.png)
![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide](/img/structure/B12052607.png)
![N-(4-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12052612.png)



![11-{[3-(Diethylamino)propyl]amino}-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B12052649.png)
![1-(4-chloro-3-{[4-[(E)-1-naphthyldiazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-3-pyrazolidinyl]amino}phenyl)-3-octadecyl-2,5-pyrrolidinedione](/img/structure/B12052660.png)

![2-[(3,4-Dichlorobenzoyl)amino]benzoic acid](/img/structure/B12052679.png)
![4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12052681.png)
